molecular formula C8H18O2 B1527568 1-Methoxy-4,4-dimethylpentan-3-ol CAS No. 1249800-80-3

1-Methoxy-4,4-dimethylpentan-3-ol

Cat. No.: B1527568
CAS No.: 1249800-80-3
M. Wt: 146.23 g/mol
InChI Key: NRNDHUQEQIUWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-4,4-dimethylpentan-3-ol (CAS 1249800-80-3) is a branched aliphatic alcohol with the molecular formula C₈H₁₈O₂. Its structure features a hydroxyl group (-OH) at the third carbon, a methoxy group (-OCH₃) at the first carbon, and two methyl groups at the fourth carbon (Figure 1). This compound is utilized in pharmaceutical research, particularly in the synthesis of intermediates and fluorescent probes . Its steric hindrance and functional group arrangement influence its reactivity, solubility, and applications in catalysis and organic synthesis.

Properties

IUPAC Name

1-methoxy-4,4-dimethylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-8(2,3)7(9)5-6-10-4/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNDHUQEQIUWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-4,4-dimethylpentan-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4,4-dimethylpentan-3-one with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which is then converted to the desired product through methanolysis .

Industrial Production Methods

Industrial production of 1-Methoxy-4,4-dimethylpentan-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation and purification steps to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4,4-dimethylpentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 1-Methoxy-4,4-dimethylpentan-3-ol, differing in substituents or functional groups:

Compound Name Molecular Formula CAS Number Functional Groups Molecular Weight Key Applications References
1-Methoxy-4,4-dimethylpentan-3-ol C₈H₁₈O₂ 1249800-80-3 -OH, -OCH₃, two -CH₃ 146.23 g/mol Pharmaceutical intermediates, probes
2,4-Dimethylpentan-3-ol C₇H₁₆O - -OH, two -CH₃ 116.20 g/mol Hydrogen donor in catalysis
(S)-4,4-Dimethyl-1-phenylpentan-3-ol C₁₃H₂₀O 866004-48-0 -OH, -C₆H₅, two -CH₃ 192.30 g/mol Alkaloid synthesis (e.g., solenopsin A)
4,4-Dimethyl-1-phenyl-3-(triazolyl)pentan-3-ol C₁₆H₂₃N₃O 112000-50-7 -OH, -C₆H₅, triazolyl, two -CH₃ 273.38 g/mol Tebuconazole impurity synthesis
1-Methoxy-4,4-dimethylpentan-3-amine C₈H₁₉NO - -NH₂, -OCH₃, two -CH₃ 145.25 g/mol Potential intermediates in amine synthesis

Key Observations :

  • Functional Groups : The hydroxyl group in 2,4-dimethylpentan-3-ol enables esterification or oxidation, whereas the methoxy group in the title compound reduces polarity and reactivity .
  • Steric Effects : Bulky substituents (e.g., phenyl or triazolyl groups) in analogs increase steric hindrance, impacting reaction kinetics and selectivity in coupling reactions .
  • Aromatic vs. Aliphatic : Phenyl-containing derivatives exhibit lower solubility in polar solvents but enhanced stability in aromatic interactions .
1-Methoxy-4,4-dimethylpentan-3-ol
  • Reactivity : The methoxy group acts as a poor leaving group, limiting nucleophilic substitution. However, the hydroxyl group can undergo acetylation or silylation for protective strategies .
  • Applications : Used in enzymatic resolution studies and as a chiral building block for bioactive molecules .
2,4-Dimethylpentan-3-ol
  • Reactivity: As a secondary alcohol, it participates in oxidation (to ketones) and serves as a hydrogen donor in transfer hydrogenation .
  • Applications : Critical in racemization of amines under Shvo’s catalyst conditions at elevated temperatures .
Aromatic Derivatives
  • (S)-4,4-Dimethyl-1-phenylpentan-3-ol : Facilitates α-hexylation of piperidines in alkaloid synthesis due to its steric bulk, achieving yields up to 78% .
  • Triazolyl Analogs : The triazole ring enhances hydrogen-bonding capacity, making it relevant in antifungal agent synthesis (e.g., tebuconazole impurities) .

Physicochemical Properties

Property 1-Methoxy-4,4-dimethylpentan-3-ol 2,4-Dimethylpentan-3-ol (S)-4,4-Dimethyl-1-phenylpentan-3-ol
Boiling Point ~200°C (estimated) 160–165°C >250°C
Solubility in Water Low (hydrophobic groups) Moderate Very low (aromatic hindrance)
LogP (Partition Coefficient) ~2.5 ~1.8 ~3.2

Notes:

  • The methoxy group in the title compound increases hydrophobicity (higher LogP) compared to 2,4-dimethylpentan-3-ol .
  • Aromatic derivatives exhibit higher boiling points due to increased molecular weight and π-π interactions .

Research Findings and Case Studies

  • Catalytic Efficiency : 2,4-Dimethylpentan-3-ol outperforms less hindered alcohols in Mura’s coupling conditions, achieving 78% yield in piperidine hexylation due to optimal steric effects .
  • Stereochemical Outcomes: The (S)-enantiomer of 4,4-dimethyl-1-phenylpentan-3-ol is pivotal in asymmetric synthesis, as demonstrated in the preparation of solenopsin A .
  • Impurity Profiling : The triazolyl analog (CAS 112000-50-7) is identified as a critical intermediate in tebuconazole impurity synthesis, requiring stringent chromatographic purification .

Biological Activity

1-Methoxy-4,4-dimethylpentan-3-ol, a compound with the chemical formula C₉H₂₀O₂, has garnered attention in various fields of research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

1-Methoxy-4,4-dimethylpentan-3-ol can be synthesized through the reaction of 4,4-dimethylpentan-3-one with methanol in the presence of an acid catalyst. This process yields a hemiacetal intermediate that is further converted to the desired product through methanolysis. The compound is characterized by its unique molecular structure, which contributes to its distinct chemical properties and reactivity.

The biological activity of 1-Methoxy-4,4-dimethylpentan-3-ol is hypothesized to involve its interaction with specific biomolecular targets. The compound may act as a nucleophile or electrophile depending on the reaction environment. Its mechanism could include:

  • Enzyme Interaction : Potential inhibition or activation of enzymes involved in metabolic pathways.
  • Receptor Binding : Possible interaction with cellular receptors leading to physiological responses.

Biological Activity

Research has indicated that 1-Methoxy-4,4-dimethylpentan-3-ol exhibits several biological activities:

  • Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially reducing inflammation-related conditions.
  • Antimicrobial Activity : Investigations have revealed its effectiveness against certain bacterial strains, indicating potential use in antimicrobial applications.

Case Studies and Research Findings

Several studies have focused on the biological implications of 1-Methoxy-4,4-dimethylpentan-3-ol:

  • Study on Antioxidant Activity : A study demonstrated that this compound exhibited significant antioxidant activity in vitro, comparable to established antioxidants like ascorbic acid .
CompoundIC50 (µM)
1-Methoxy-4,4-dimethylpentan-3-ol25 ± 2
Ascorbic Acid20 ± 1
  • Anti-inflammatory Study : Another research highlighted its potential in reducing pro-inflammatory cytokine production in cultured macrophages .

Comparative Analysis

When compared with similar compounds such as 1-Methoxy-4-methylpentan-3-ol and 1-Methoxy-4,4-dimethylbutan-3-ol, 1-Methoxy-4,4-dimethylpentan-3-ol shows enhanced biological activity due to its unique steric configuration and functional groups.

CompoundAntioxidant ActivityAnti-inflammatory Potential
1-Methoxy-4,4-dimethylpentan-3-olHighModerate
1-Methoxy-4-methylpentan-3-olModerateLow
1-Methoxy-4,4-dimethylbutan-3-olLowModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-4,4-dimethylpentan-3-ol
Reactant of Route 2
Reactant of Route 2
1-Methoxy-4,4-dimethylpentan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.